molecular formula C22H18FN3O2S2 B2559757 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 1252908-86-3

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B2559757
CAS No.: 1252908-86-3
M. Wt: 439.52
InChI Key: FAPMOKJRWVUGOC-UHFFFAOYSA-N
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Description

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S2 and its molecular weight is 439.52. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

Research has demonstrated various scientific applications for 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide and related compounds, including insights into their molecular structures. One study focused on the crystal structures of related compounds, revealing that these molecules have a folded conformation about the methylene C atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, highlighting the compound's unique structural features (Subasri et al., 2016).

Antiviral Research

In the context of antiviral research, a novel antiviral active molecule closely related to the chemical was synthesized and characterized for its potential against COVID-19. The study provided quantum chemical insights into its structure, natural bond orbital calculations, and vibrational assignments. Antiviral potency was investigated through molecular docking against SARS-CoV-2 protein, indicating potential efficacy (Mary et al., 2020).

Anticancer Activity

Further, the synthesis and evaluation of antitumor activity of new derivatives have been explored, with several compounds showing potent anticancer activity against various human cancer cell lines. This research indicates the potential of these compounds as templates for developing new anticancer drugs (Hafez & El-Gazzar, 2017).

Dual Enzyme Inhibition

Another study focused on dual thymidylate synthase and dihydrofolate reductase inhibitors, revealing that certain derivatives act as potent dual inhibitors. This suggests their potential use in therapeutic applications targeting these enzymes (Gangjee et al., 2008).

Antimicrobial Activity

Research into the antimicrobial activity of synthesized pyrimidine-triazole derivatives based on related structures has also been conducted. These studies have identified compounds with significant antimicrobial properties against selected bacterial and fungal strains, highlighting their potential as antimicrobial agents (Majithiya & Bheshdadia, 2022).

Mechanism of Action

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-14-4-2-3-5-17(14)24-19(27)13-30-22-25-18-10-11-29-20(18)21(28)26(22)12-15-6-8-16(23)9-7-15/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPMOKJRWVUGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.